molecular formula C15H14N2O4S B2437741 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922135-98-6

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2437741
CAS No.: 922135-98-6
M. Wt: 318.35
InChI Key: KJRWCQDRLZBADI-UHFFFAOYSA-N
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Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a fused ring system containing nitrogen and oxygen atoms. The presence of a methyl group and a methanesulfonamide moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through the cyclization of appropriate precursors, such as 2-amino-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural similarity to other biologically active compounds suggests that it could be modified to enhance its therapeutic properties.

Industry: In the industrial sector, this compound may find applications in the development of new materials or chemical processes. Its unique chemical properties could be harnessed for various industrial purposes.

Mechanism of Action

The mechanism by which N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide

  • N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide

Uniqueness: N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide stands out due to its specific structural features and potential reactivity. Its methanesulfonamide group, in particular, may confer unique chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-17-12-5-3-4-6-14(12)21-13-8-7-10(16-22(2,19)20)9-11(13)15(17)18/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRWCQDRLZBADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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